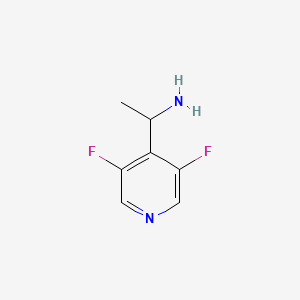

2-Methoxyquinoline-4-carbonitrile

Vue d'ensemble

Description

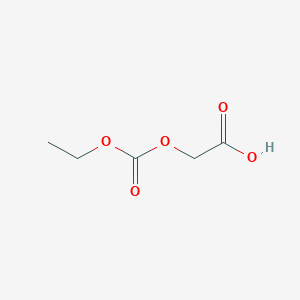

2-Methoxyquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H8N2O and a molecular weight of 184.2 . It is a powder that is stored at room temperature .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Quinoline Derivatives in Corrosion Inhibition

Studies have focused on the role of quinoline derivatives, including compounds like 2-Methoxyquinoline-4-carbonitrile, in inhibiting corrosion of metals like iron. Computational methods have been employed to understand their adsorption behaviors and corrosion inhibition efficiencies, indicating that these compounds can form protective layers on metal surfaces, thus mitigating corrosion. This is critical for industries that rely on the longevity and integrity of metal structures and components (Erdoğan et al., 2017), (Singh et al., 2016), (Verma et al., 2015).

Antimicrobial and Antifungal Properties

Antimicrobial Activity of Quinoline Derivatives

Research has also highlighted the antimicrobial and antifungal properties of various quinoline derivatives. These compounds have shown promising activities against a range of bacteria and fungi, marking their potential in developing new antimicrobial agents. This opens pathways for the development of new drugs and treatments in the fight against drug-resistant strains of bacteria and fungi (Hagrs et al., 2015), (Rbaa et al., 2019).

Inhibition of Tyrosine Kinase Activity

Tyrosine Kinase Inhibitors for Cancer Treatment

Some quinoline-3-carbonitrile derivatives have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases, pivotal in the signaling pathways of many types of cancer. These findings highlight the potential of these compounds in developing targeted cancer therapies, with some derivatives already advancing to clinical trials (Wissner et al., 2003), (Berger et al., 2005).

Safety and Hazards

The safety information for 2-Methoxyquinoline-4-carbonitrile indicates that it is potentially harmful if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and rinsing mouth if swallowed .

Mécanisme D'action

Target of Action

Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives are known to influence a range of biochemical pathways .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound .

Result of Action

Quinoline derivatives are known to have a wide range of effects at the molecular and cellular levels .

Propriétés

IUPAC Name |

2-methoxyquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-11-6-8(7-12)9-4-2-3-5-10(9)13-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZANBBKOOLJQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718597 | |

| Record name | 2-Methoxyquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855165-19-4 | |

| Record name | 2-Methoxyquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

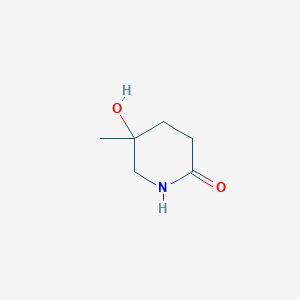

![1H-Pyrazolo[3,4-c]pyridin-5(6H)-one](/img/structure/B1426240.png)

![(E)-[(4-bromophenyl)methylidene][2-(dimethylamino)ethyl]amine](/img/structure/B1426244.png)

![2,3-Dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B1426248.png)